molecular formula C12H15NO B2703368 [(4-methoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine CAS No. 713-88-2

[(4-methoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2703368
CAS No.: 713-88-2
M. Wt: 189.258
InChI Key: RXBHBEQTQDMBRF-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis. This compound features a methoxyphenyl group, a methyl group, and a prop-2-yn-1-yl group attached to an amine nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with methylamine and propargylamine under basic conditions. The reaction typically proceeds as follows:

    Step 1: 4-methoxybenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide to form (4-methoxyphenyl)methylamine.

    Step 2: The resulting (4-methoxyphenyl)methylamine is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The propargyl group is known to play a crucial role in its biological activity, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

(4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine can be compared with other similar compounds such as:

    (4-methoxyphenyl)methylamine: Similar structure but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.

    (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine hydrochloride: The hydrochloride salt form of the compound.

    (4-methoxyphenyl)methyl(prop-2-yn-1-yl)amine oxalate: The oxalate salt form of the compound.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and salt forms.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-9-13(2)10-11-5-7-12(14-3)8-6-11/h1,5-8H,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHBEQTQDMBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-88-2
Record name [(4-methoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine
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